molecular formula C11H12O3 B3079170 2-Allyloxy-5-methyl-benzoic acid CAS No. 1061592-06-0

2-Allyloxy-5-methyl-benzoic acid

Cat. No. B3079170
Key on ui cas rn: 1061592-06-0
M. Wt: 192.21 g/mol
InChI Key: AJWNBNCUFXGUKR-UHFFFAOYSA-N
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Patent
US08466199B2

Procedure details

The reaction of ethyl 2-hydroxy-5-methyl-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-Allyloxy-5-methyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.52 (s, —CO2H); 7.43 (m, 1 arom. H); 7.26 (m, 1 arom. H); 6.98 (m, 1 arom. H); 5.99 (m, —CH═CH2); 5.46, 5.22 (2 d-like, CH═CH2); 4.56 (d-like, CH2—CH═CH2); 2.23 (s, —CH3). 13C-NMR (100 MHz, d6-DMSO): 167.39 (C═O); 154.91; 133.52; 133.20; 130.91; 129.05; 121.34; 116.83; 113.79; 68.69; 19.78.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5].[CH2:14](Br)[CH:15]=[CH2:16].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:16]([O:1][C:2]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:3]=1[C:4]([OH:6])=[O:5])[CH:15]=[CH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)OCC)C=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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